N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with hydrazine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the preparation of 2-fluoro-5-methylphenyl isocyanate, followed by its reaction with hydrazine to form the desired pyrazole derivative. The reaction conditions are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials with specific properties.
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- 2-Fluoro-N-(2-fluoro-5-methylphenyl)benzamide
- Linifanib (ABT-869)
Uniqueness: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H10FN3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
UIYAJVJSTDSXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
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